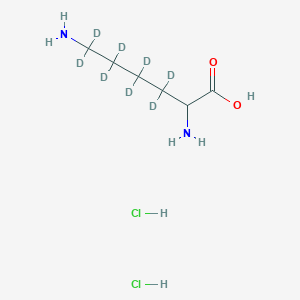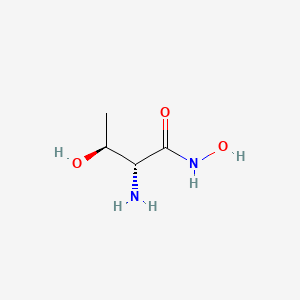
2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline
Overview
Description
“2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline” is a chemical compound with the empirical formula C9H10N4 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC1=CC(N2C=NN=C2)=CC=C1C . This indicates that the compound has a triazole ring attached to an aniline group, with a methyl group also attached to the aniline . Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 174.20 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved information.Scientific Research Applications
2M5TA has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use in drug design and pharmaceuticals. It has been found to be a useful tool for studying the structure and function of proteins, as well as for studying metabolic pathways. In addition, 2M5TA has been studied for its potential use in biochemistry, as it can be used to study the interactions between proteins and other molecules.
Mechanism of Action
The mechanism of action of 2M5TA is not yet fully understood. However, it is believed that the triazole ring of 2M5TA is able to interact with proteins and other molecules, allowing it to act as a ligand. This interaction between the triazole ring and the proteins or molecules can then affect the conformation, structure, and function of the proteins or molecules.
Biochemical and Physiological Effects
2M5TA has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase and has been found to have a variety of anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 2M5TA has been found to have anti-fungal, anti-bacterial, and anti-viral effects.
Advantages and Limitations for Lab Experiments
2M5TA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to using 2M5TA in laboratory experiments. It is a relatively new compound and its mechanism of action is not yet fully understood. In addition, its effects may vary depending on the concentration and the type of molecule or protein it is interacting with.
Future Directions
There are several potential future directions for the use of 2M5TA. One potential direction is the development of new drugs or pharmaceuticals based on 2M5TA. Another potential direction is the use of 2M5TA for studying the structure and function of proteins and other molecules. In addition, 2M5TA could be used to study metabolic pathways and the interactions between proteins and other molecules. Finally, 2M5TA could be used to develop new anti-inflammatory, anti-oxidant, and anti-cancer drugs.
properties
IUPAC Name |
2-methyl-5-(1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-3-8(4-9(7)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLNKOFEAKDINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589903 | |
| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954325-79-2 | |
| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















